![molecular formula C12H15NO B567053 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane CAS No. 1223573-38-3](/img/structure/B567053.png)

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

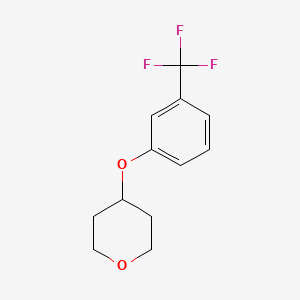

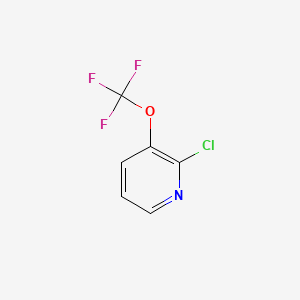

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1223573-38-3 . It has a molecular weight of 189.26 . The IUPAC name for this compound is 1-benzyl-6-oxa-1-azaspiro[3.3]heptane .

Synthesis Analysis

The synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane and its analogs has been a topic of research. One key synthesis step involves thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The Inchi Code for 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is 1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación

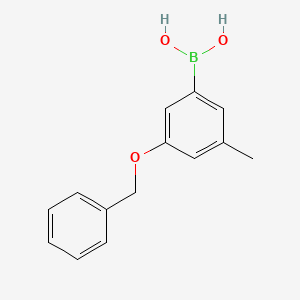

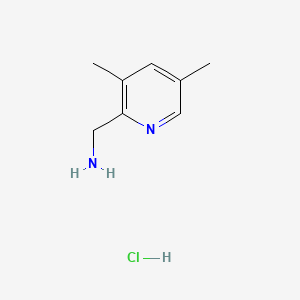

- The spiro compound 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane has been synthesized through various methods. For instance, 2-oxa-6-azaspiro[3.3]heptane, a related compound, has been synthesized in improved ways, providing a more stable and soluble product when isolated as a sulfonate salt rather than the traditional oxalate salt. This improved stability and solubility facilitate broader reaction conditions for chemical reactions involving the compound (Haas et al., 2017). Similarly, efficient and scalable synthetic routes have been developed for related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating the potential for novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Chemical Transformations and Stability :2. The bicyclic spiro compound has been shown to undergo various chemical transformations. For instance, the treatment of related compounds like methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid results in the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of bi- or tricyclic lactams or lactones, retaining the three-membered ring. This demonstrates the compound's capacity for significant chemical transformations, which could be applicable in synthesizing complex molecules (Molchanov et al., 2016).

Applications in Drug Development and Chemistry

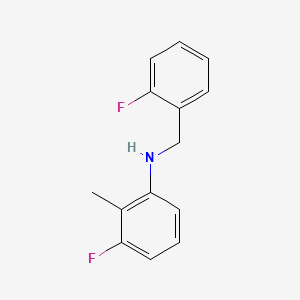

Building Blocks for Drug Discovery :3. Variants of the azaspiro[3.3]heptane, such as gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module, have been synthesized and are reported to be amenable to the synthesis of these building blocks for drug discovery. These can be members of a library or individually on a preparative scale, indicating their potential utility in the pharmaceutical industry (Guerot et al., 2011).

Versatility in Chemical Reactions :4. The compound has shown versatility in chemical reactions, as evidenced by intermolecular cross-selective [2 + 2] photocycloaddition reactions involving related spirocyclic compounds. These reactions provide access to a range of polysubstituted 2-oxaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and spiro[3.3]heptane motifs, which are of significant interest in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres. The variety of further transformations of the initial cycloadducts demonstrates the compound's adaptability in different chemical contexts (Murray et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Propiedades

IUPAC Name |

1-benzyl-6-oxa-1-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPWPRTCQJUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C12COC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719155 |

Source

|

| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |

CAS RN |

1223573-38-3 |

Source

|

| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)

![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)